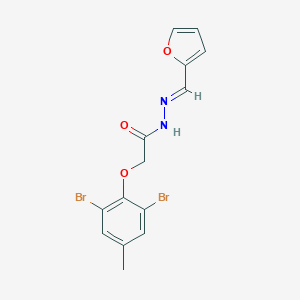![molecular formula C32H40N2O2 B391489 N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE](/img/structure/B391489.png)
N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[410]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[410]HEPTANE-7-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N7-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Platinum (II) and Gold (I) are commonly used as catalysts in these reactions . The reaction conditions often require precise control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity of the final product through various purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents and temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme interactions and protein binding.
Industry: It is used in the production of various polymers and materials.
Mecanismo De Acción
The mechanism of action of N7-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure and are used in various chemical reactions.
Bicyclo[2.1.1]hexanes: These compounds are also characterized by their bicyclic structure and have applications in medicinal chemistry.
Uniqueness
N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C32H40N2O2 |
|---|---|
Peso molecular |
484.7g/mol |
Nombre IUPAC |
N-benzyl-N-[2-[benzyl(bicyclo[4.1.0]heptane-7-carbonyl)amino]ethyl]bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C32H40N2O2/c35-31(29-25-15-7-8-16-26(25)29)33(21-23-11-3-1-4-12-23)19-20-34(22-24-13-5-2-6-14-24)32(36)30-27-17-9-10-18-28(27)30/h1-6,11-14,25-30H,7-10,15-22H2 |
Clave InChI |
FPJXCYROJGCBAX-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C2C(=O)N(CCN(CC3=CC=CC=C3)C(=O)C4C5C4CCCC5)CC6=CC=CC=C6 |
SMILES canónico |
C1CCC2C(C1)C2C(=O)N(CCN(CC3=CC=CC=C3)C(=O)C4C5C4CCCC5)CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE](/img/structure/B391412.png)

![4-Methoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391415.png)
![N-(4-{N-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B391417.png)
![2-(2-Furyl)-3-({3-nitrobenzylidene}amino)imidazo[1,2-a]pyridine](/img/structure/B391418.png)

![N-(2,4-dichlorobenzylidene)-N-[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amine](/img/structure/B391423.png)
![terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone}](/img/structure/B391426.png)


![4-[(5-chloro-2-hydroxy-3-iodobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B391431.png)
